

# Structure-activity relationship (SAR) studies of nitropyrazoles

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## Compound of Interest

Compound Name:	4-Nitro-1-propyl-1H-pyrazol-3-amine
CAS No.:	2023003-36-1
Cat. No.:	B2522187

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## The Chemical Scaffold: Electronic & Structural Properties[1]

The nitropyrazole moiety presents a unique "push-pull" electronic system. The pyrazole ring is electron-rich (aromatic sextet), but the introduction of a nitro group dramatically alters its reactivity and lipophilicity.

- **Acidity (pKa):** Unsubstituted pyrazole has a pKa of 14.2. Introducing a nitro group at the 3- or 4-position significantly increases acidity (lowering pKa to 9–10), enhancing hydrogen bond donor capability at the N-H site.
- **Dipole Moment:** The strong dipole of the nitro group influences binding affinity in polar pockets of enzymes (e.g., ATP-binding sites in kinases).

- **Metabolic Stability:** The electron-deficient nature of the nitro-pyrazole ring makes it resistant to oxidative metabolism (CYP450), though it is highly susceptible to reductive metabolism under hypoxic conditions.

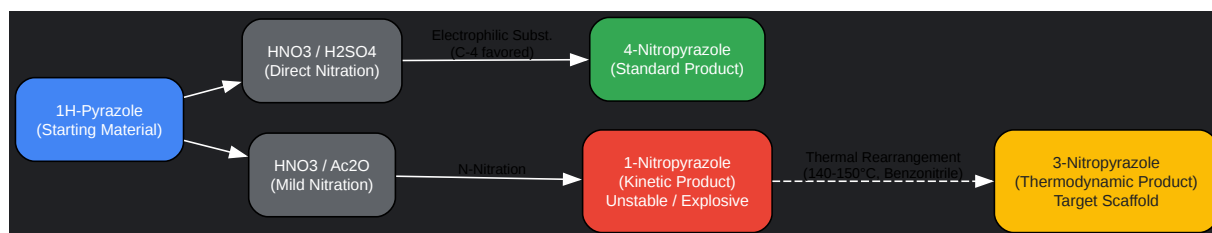
## Synthetic Strategies & Regiochemistry[2]

A critical hurdle in nitro-pyrazole SAR is the difficulty of regioselective nitration. The position of the nitro group (N-1, C-3, C-4, or C-5) dictates both the biological activity and the safety profile of the molecule.

### The "Kinetic vs. Thermodynamic" Control

Direct nitration often yields the 4-nitro isomer or the unstable N-nitro species. Accessing the pharmacologically valuable 3-nitro isomer requires a specific rearrangement protocol.

Figure 1: Regioselective Synthesis Pathways



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Caption: Regioselective divergence in nitro-pyrazole synthesis. Direct nitration favors C-4; rearrangement yields C-3.

## Medicinal Chemistry SAR

### A. Hypoxia-Activated Prodrugs (HAPs)

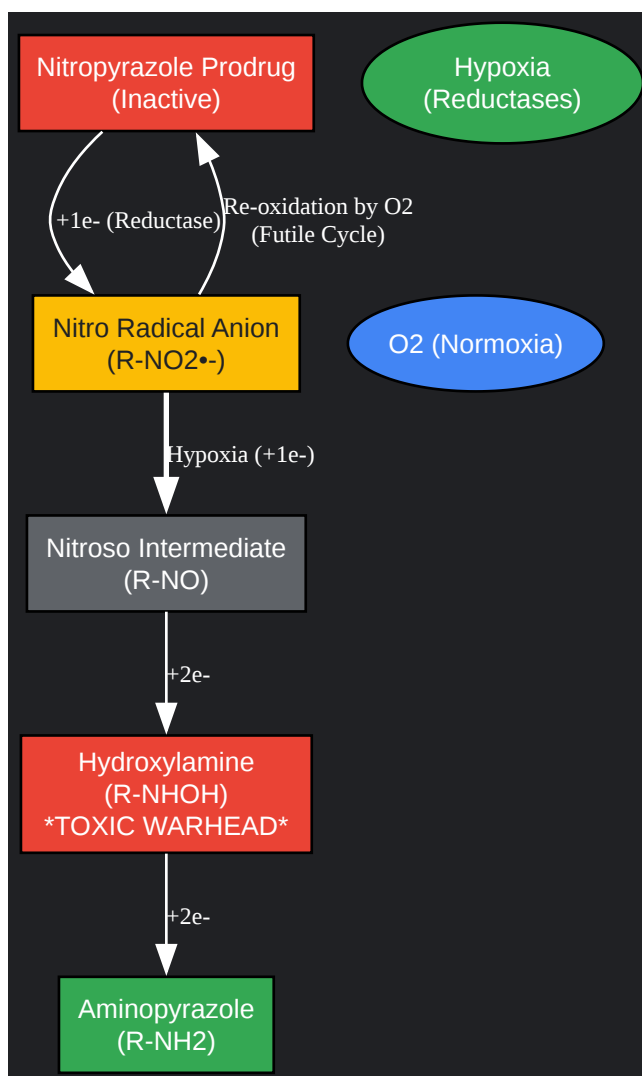
The most potent application of nitro-pyrazoles in oncology is their use as bioreductive triggers. In normoxic tissues, the nitro group is stable. In hypoxic tumor microenvironments (low

), one-electron reductases convert the nitro group into a hydroxylamine or amine, triggering cytotoxicity.

Mechanism of Action:

- Prodrug Form: The electron-withdrawing  
deactivates the pharmacophore (e.g., by reducing the basicity of a nearby nitrogen mustard).
- Activation: Reduction to  
or  
restores electron density ("switch on"), allowing DNA alkylation.

Figure 2: Bioreductive Activation Pathway



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Caption: The futile redox cycle ensures toxicity is confined to hypoxic tissue. O<sub>2</sub> reverses the first reduction step.[1]

## B. Antimicrobial SAR (Antitubercular Focus)

Nitroprazoles mimic the activity of nitroimidazoles (e.g., Pretomanid) but often with improved solubility profiles.

Position	Modification	SAR Effect
N-1	Alkyl/Aryl Tail	Critical for PK. Long lipophilic tails (e.g., biphenyl) improve cell wall penetration in M. tuberculosis. Small alkyls reduce potency.
C-3	Nitro ( )	Essential Warhead. Removal or replacement with cyano/amide abolishes antitubercular activity (requires bio-reduction by F420-dependent nitroreductase).
C-4	Halogen/Methyl	Modulator. Adding steric bulk here can twist the N-1 substituent out of plane, reducing solubility but potentially increasing metabolic stability.
C-5	H or Small Group	Steric Constraint. Large groups here clash with N-1 substituents. Unsubstituted (H) is usually preferred.

## Experimental Protocols

### Protocol A: Thermal Rearrangement Synthesis of 3-Nitropyrazole

Rationale: Accessing the thermodynamic isomer for SAR studies.

- N-Nitration: Dissolve pyrazole (10 mmol) in acetic anhydride (5 mL) at 0°C. Dropwise add fuming

(1.1 eq). Stir for 2h. Quench with ice water to precipitate 1-nitropyrazole.

- Safety Note: 1-nitropyrazole is potentially explosive.[2] Do not dry completely; use immediately or handle in solution.
- Rearrangement: Dissolve 1-nitropyrazole in benzonitrile (high boiling point solvent).
- Heating: Heat to 170°C for 4–6 hours. Monitor by TLC (shift from non-polar N-nitro to polar C-nitro).
- Isolation: Cool to RT. The product, 3-nitropyrazole, often precipitates or can be extracted with aqueous base (due to acidity), washed with organics, and re-acidified.

## Protocol B: Hypoxia Selectivity Assay (IC50 Shift)

Rationale: To validate the "prodrug" mechanism.

- Cell Line: Use A549 or HCT116 cells.
- Conditions:
  - Normoxia: Standard incubator (21%  
O<sub>2</sub>, 5%  
CO<sub>2</sub>).
  - Hypoxia:[3][4] Hypoxic chamber (0.1%  
O<sub>2</sub>, 5%  
CO<sub>2</sub>,  
balance).
- Dosing: Treat cells with nitropyrazole concentrations (0.1 nM to 100  
nM) for 4 hours.
- Washout: Remove drug-containing media (critical to prevent normoxic toxicity during recovery). Replace with fresh media.

- Readout: Incubate for 72h (normoxic) and measure viability via MTT or CellTiter-Glo.
- Calculation: Calculate Hypoxia Cytotoxicity Ratio (HCR) =  
.
  - Target: HCR > 10 indicates significant bioreductive activation.

## References

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- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. *Molecules* (2022). [[Link](#)] (Authoritative source on N-nitro to C-nitro rearrangement and safety profiles)
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